molecular formula C31H26N4OS B388563 1-[4-(2,5-DIMETHYLPHENYL)-2,3'-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[4-(2,5-DIMETHYLPHENYL)-2,3'-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B388563
M. Wt: 502.6g/mol
InChI Key: WFVAFGZWYYEORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,5-DIMETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound features a spiro linkage between a phthalazine and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-DIMETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This reaction is carried out in the presence of triethylamine in absolute ethanol, leading to the formation of the desired thiadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-DIMETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

1-[4-(2,5-DIMETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2,5-DIMETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The spiro linkage and the presence of multiple aromatic rings may allow it to bind to specific sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Phthalazine Derivatives: Compounds with the phthalazine ring are known for their diverse pharmacological properties.

Uniqueness

1-[4-(2,5-DIMETHYLPHENYL)-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds and makes it a valuable subject for further research.

Properties

Molecular Formula

C31H26N4OS

Molecular Weight

502.6g/mol

IUPAC Name

1-[4'-(2,5-dimethylphenyl)-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C31H26N4OS/c1-21-18-19-22(2)27(20-21)29-26-16-10-11-17-28(26)31(34(32-29)24-12-6-4-7-13-24)35(25-14-8-5-9-15-25)33-30(37-31)23(3)36/h4-20H,1-3H3

InChI Key

WFVAFGZWYYEORE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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